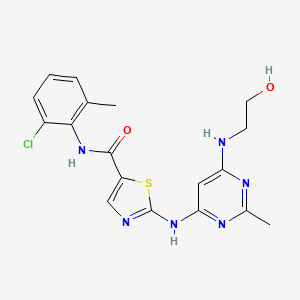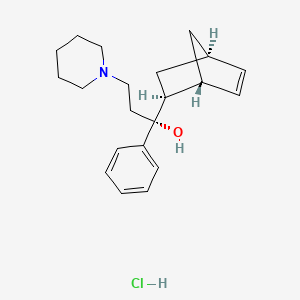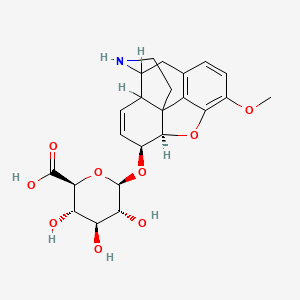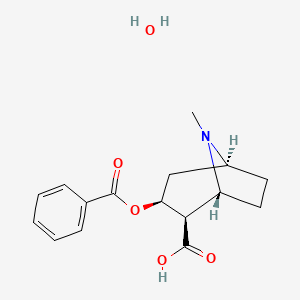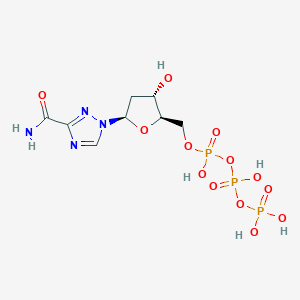
2'-Deoxyribavirin triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyribavirin triphosphate is a synthetic nucleotide analogue. It is a 2’-deoxy version of ribavirin-5’-O-triphosphate, which is known for its antiviral properties. This compound is particularly useful in directed mutagenesis experiments due to its ability to form base pairs with thymine and cytosine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxyribavirin triphosphate typically involves the classical triphosphorylation of nucleosides. This process includes the reaction of nucleosides with phosphorus oxychloride (POCl3), followed by the addition of pyrophosphate and triethylammonium bicarbonate . Another method involves aqueous cross-coupling reactions of halogenated deoxyribonucleoside triphosphates .
Industrial Production Methods
the general principles of large-scale nucleotide synthesis, including the use of automated synthesizers and enzymatic methods, are likely applicable .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyribavirin triphosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction may yield reduced nucleotides .
Scientific Research Applications
2’-Deoxyribavirin triphosphate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2’-deoxyribavirin triphosphate involves its incorporation into nucleic acids during DNA or RNA synthesis. This incorporation can lead to mutations, which are useful in directed mutagenesis experiments . The compound forms base pairs with thymine and cytosine, which can disrupt normal base pairing and lead to errors in replication .
Comparison with Similar Compounds
Similar Compounds
Ribavirin-5’-O-triphosphate: The parent compound of 2’-deoxyribavirin triphosphate, known for its antiviral properties.
2’-Deoxyadenosine triphosphate: Another nucleotide analogue used in biochemical research.
2’-Deoxyguanosine triphosphate: Similar in structure and used in various biochemical applications.
Uniqueness
2’-Deoxyribavirin triphosphate is unique due to its ability to form base pairs with both thymine and cytosine, making it particularly useful in directed mutagenesis experiments . Its structural similarity to ribavirin also gives it potential antiviral properties .
Properties
CAS No. |
532935-49-2 |
|---|---|
Molecular Formula |
C8H15N4O13P3 |
Molecular Weight |
468.15 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H15N4O13P3/c9-7(14)8-10-3-12(11-8)6-1-4(13)5(23-6)2-22-27(18,19)25-28(20,21)24-26(15,16)17/h3-6,13H,1-2H2,(H2,9,14)(H,18,19)(H,20,21)(H2,15,16,17)/t4-,5+,6+/m0/s1 |
InChI Key |
FKUHJIXCXJPSTE-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC(=N2)C(=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC(=N2)C(=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


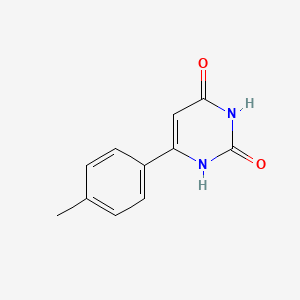
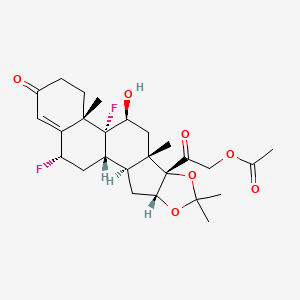

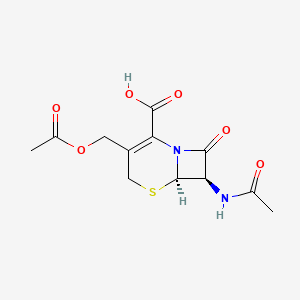
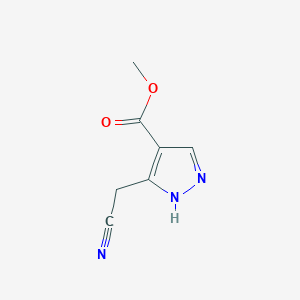
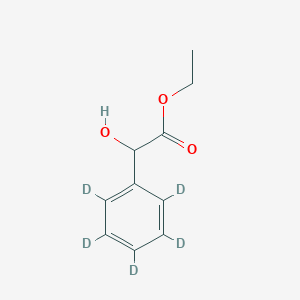
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate](/img/structure/B13419056.png)
